Methyl 4-bromo-3,5-dihydroxybenzoate

CAS No.: 34126-16-4

Cat. No.: VC1963627

Molecular Formula: C8H7BrO4

Molecular Weight: 247.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34126-16-4 |

|---|---|

| Molecular Formula | C8H7BrO4 |

| Molecular Weight | 247.04 g/mol |

| IUPAC Name | methyl 4-bromo-3,5-dihydroxybenzoate |

| Standard InChI | InChI=1S/C8H7BrO4/c1-13-8(12)4-2-5(10)7(9)6(11)3-4/h2-3,10-11H,1H3 |

| Standard InChI Key | UXSHRKILYILVSD-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=C(C(=C1)O)Br)O |

| Canonical SMILES | COC(=O)C1=CC(=C(C(=C1)O)Br)O |

Introduction

Chemical Structure and Properties

Structural Characteristics

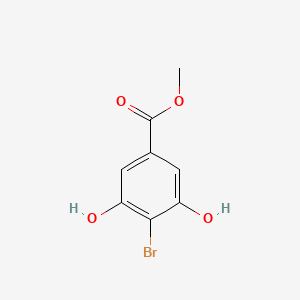

Methyl 4-bromo-3,5-dihydroxybenzoate is a brominated derivative structurally related to gallic acid, featuring a benzene ring with a methyl ester group, two hydroxyl substituents at positions 3 and 5, and a bromine atom at position 4. This specific arrangement of functional groups contributes to its distinctive chemical behavior and synthetic utility .

Chemical Identifiers

| Identifier | Value |

|---|---|

| Molecular Formula | C₈H₇BrO₄ |

| CAS Number | 34126-16-4 |

| IUPAC Name | methyl 4-bromo-3,5-dihydroxybenzoate |

| InChI | InChI=1S/C8H7BrO4/c1-13-8(12)4-2-5(10)7(9)6(11)3-4/h2-3,10-11H,1H3 |

| InChIKey | UXSHRKILYILVSD-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=C(C(=C1)O)Br)O |

| DSSTox ID | DTXSID8067814 |

Table 1: Chemical identifiers for methyl 4-bromo-3,5-dihydroxybenzoate

Physicochemical Properties

The physical and chemical properties of methyl 4-bromo-3,5-dihydroxybenzoate are critical for understanding its behavior in various chemical reactions and applications:

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 247.04 g/mol | Calculated |

| Physical Appearance | White to yellow/brown solid | Observed |

| Melting Point | 230°C (in chloroform) | Experimental |

| Boiling Point | 384.4 ± 37.0°C | Predicted |

| Density | 1.759 ± 0.06 g/cm³ | Predicted |

| Partition Coefficient (XLogP3) | 1.64690 | Calculated |

| pKa | 7.10 ± 0.15 | Predicted |

| Topological Polar Surface Area | 66.76 Ų | Calculated |

| Flash Point | 186.3°C | Calculated |

| Refractive Index | 1.622 | Predicted |

Table 2: Physicochemical properties of methyl 4-bromo-3,5-dihydroxybenzoate

The compound also exhibits distinctive spectroscopic properties that aid in its identification and characterization. Its predicted collision cross section (CCS) values for various adducts are valuable for mass spectrometric analysis:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 246.96005 | 141.6 |

| [M+Na]⁺ | 268.94199 | 144.2 |

| [M+NH₄]⁺ | 263.98659 | 144.9 |

| [M+K]⁺ | 284.91593 | 146.1 |

| [M-H]⁻ | 244.94549 | 140.3 |

| [M+Na-2H]⁻ | 266.92744 | 143.3 |

| [M]⁺ | 245.95222 | 140.2 |

| [M]⁻ | 245.95332 | 140.2 |

Table 3: Predicted collision cross section values for various adducts of methyl 4-bromo-3,5-dihydroxybenzoate

Synthesis Methods

Laboratory Synthesis

The synthesis of methyl 4-bromo-3,5-dihydroxybenzoate typically involves selective bromination of methyl 3,5-dihydroxybenzoate. This transformation requires careful control of reaction conditions to ensure regioselective bromination at the 4-position :

-

Bromination: Treatment of methyl 3,5-dihydroxybenzoate with a brominating agent (such as Br₂, NBS, or CuBr₂) in an appropriate solvent.

-

Temperature Control: Maintaining specific temperature ranges to favor the desired regiochemistry.

-

Solvent Selection: Using solvents that influence the selectivity of bromination.

-

Purification: Employing techniques such as recrystallization or column chromatography to obtain the pure compound.

Optimization Considerations

Successful synthesis of methyl 4-bromo-3,5-dihydroxybenzoate requires optimization of several parameters:

-

Reagent Ratios: Controlling the stoichiometry of the brominating agent to minimize multiple bromination.

-

Reaction Time: Balancing conversion rate with selectivity.

-

pH Conditions: Maintaining appropriate pH to influence the reactive sites on the aromatic ring.

-

Catalyst Selection: Employing catalysts that enhance regioselectivity.

Chemical Reactivity

Reactivity Profile

Methyl 4-bromo-3,5-dihydroxybenzoate exhibits distinct reactivity patterns attributed to its functional groups:

-

Bromine Functionality: The bromine at position 4 serves as an excellent leaving group, enabling various substitution reactions and metal-catalyzed coupling transformations.

-

Hydroxyl Groups: The hydroxyl groups at positions 3 and 5 provide sites for hydrogen bonding, directing effects in reactions, and potential derivatization.

-

Ester Group: The methyl ester functionality allows for transesterification, hydrolysis, and reduction reactions.

Key Reaction Types

The compound participates in numerous chemical transformations, making it valuable in organic synthesis:

Substitution Reactions

The bromine atom can undergo nucleophilic aromatic substitution with various nucleophiles, though these reactions may require activation due to the electron-rich nature of the aromatic ring provided by the hydroxyl groups.

Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions represent one of the most valuable applications of methyl 4-bromo-3,5-dihydroxybenzoate. The Stille coupling has been specifically employed in natural product synthesis, as demonstrated in the preparation of NG-121 methyl ether .

Hydroxyl Group Transformations

The hydroxyl groups can undergo various transformations, including:

-

Selective protection/deprotection strategies

-

Etherification

-

Esterification

-

Oxidation to quinones

Ester Modifications

The methyl ester group allows for:

-

Hydrolysis to the corresponding carboxylic acid

-

Transesterification with different alcohols

-

Reduction to primary alcohols

-

Conversion to amides

Applications in Synthetic Chemistry

Natural Product Synthesis

The most notable application of methyl 4-bromo-3,5-dihydroxybenzoate is as a key intermediate in the synthesis of complex natural products. A significant example is its use in the synthesis of NG-121 methyl ether, a bioactive compound with potential pharmaceutical applications .

The synthetic route to NG-121 methyl ether involves several critical transformations:

-

Stille Coupling: The reaction of methyl 4-bromo-3,5-dihydroxybenzoate (with one hydroxyl group selectively protected) with a farnesyl stannane unit installs the terpenoid side chain.

-

Selective Epoxidation: Hydroxyl-directed epoxidation of the farnesyl chain.

-

Intramolecular Cyclization: Phenol-driven intramolecular regio- and diastereoselective ring closure to form a benzopyran system.

-

Formylation and Lactonization: Regioselective formylation followed by in situ reductive lactonization to complete the core structure.

This synthetic approach demonstrates the versatility of methyl 4-bromo-3,5-dihydroxybenzoate in constructing complex molecular architectures with multiple stereogenic centers .

Building Block in Medicinal Chemistry

The compound serves as a valuable building block in medicinal chemistry for the construction of libraries of bioactive molecules. Its functionality allows for diverse structural modifications, enabling the exploration of structure-activity relationships in drug discovery programs.

| Effect Direction | Target Genes |

|---|---|

| Downregulation | TNF-α, NF-κB, IL-1, IL-1β, IL6, AP1, IFNγ, IKKβ, MyD88, STAT3, TRAF1, TRAF6, NLRP3, NOD2, TLR3, TLR4 |

| Upregulation | IL4, IκBα, Bcl-2 |

Table 4: Gene expression changes induced by methyl 3-bromo-4,5-dihydroxybenzoate in inflammatory models

While these findings pertain to a positional isomer, they suggest potential pharmacological activities for brominated dihydroxybenzoates as a structural class, warranting investigation of methyl 4-bromo-3,5-dihydroxybenzoate for similar properties.

Structurally Related Compounds

Comparison with Structural Analogs

Several structural analogs of methyl 4-bromo-3,5-dihydroxybenzoate have been documented, each with distinct properties and potential applications:

Table 5: Structural analogs of methyl 4-bromo-3,5-dihydroxybenzoate

Structure-Activity Relationships

The position of the bromine atom and the nature of the other substituents significantly influence the chemical reactivity and biological properties of these compounds:

-

Bromine Position: Affects the electronic distribution in the aromatic ring and consequently the reactivity in coupling reactions.

-

Hydroxyl vs. Methoxy Groups: Hydroxyl groups can participate in hydrogen bonding and act as directing groups in various reactions, while methoxy groups alter the electronic properties of the ring.

-

Hydroxyl vs. Nitro Groups: The electron-donating hydroxyl groups create an electron-rich aromatic system, whereas electron-withdrawing nitro groups produce an electron-deficient system with dramatically different reactivity patterns.

Understanding these structure-activity relationships is crucial for designing derivatives with optimized properties for specific applications.

Research Trends and Future Directions

Emerging Applications

Research involving methyl 4-bromo-3,5-dihydroxybenzoate and related compounds continues to evolve, with several emerging areas of interest:

-

Expanded Role in Natural Product Synthesis: Development of new synthetic methodologies utilizing this compound for accessing complex bioactive molecules.

-

Medicinal Chemistry Applications: Investigation of derivatives with enhanced pharmacological profiles based on the promising activities observed in related compounds.

-

Materials Science: Exploration of brominated benzoates as building blocks for functional materials with applications in electronics or sensing technologies.

Future Research Opportunities

Several research opportunities remain to be explored:

-

Systematic Biological Evaluation: Comprehensive assessment of the biological activities of methyl 4-bromo-3,5-dihydroxybenzoate itself, particularly given the promising activities observed in structural analogs.

-

Structure-Activity Relationship Studies: Development of libraries of derivatives to explore how structural modifications affect biological activity and chemical reactivity.

-

Green Chemistry Approaches: Development of more environmentally friendly synthesis methods for preparing the compound and its derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume